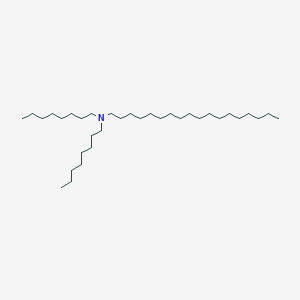![molecular formula C16H19BrN2S B14637715 1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine CAS No. 54555-01-0](/img/structure/B14637715.png)
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine is an organic compound that features a bromophenyl group attached to a sulfanyl-pentan-yl chain, which is further connected to a pyridin-2(1H)-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromophenyl thiol with an appropriate alkyl halide under basic conditions to form the bromophenyl sulfanyl intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the pentan-2-yl group.
Imine Formation: Finally, the alkylated intermediate undergoes a condensation reaction with pyridine-2-carbaldehyde to form the desired imine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with thiol groups in enzymes. The imine moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-1-[(3-chloro-2-pyridinyl)sulfanyl]-2-butanamine: Similar structure but with a chloro-pyridinyl group.
1-(2-Bromophenyl)-1-[(4-methyl-2-pyridinyl)sulfanyl]-3-pentanone: Similar structure but with a methyl-pyridinyl group.
Uniqueness
1-{1-[(2-Bromophenyl)sulfanyl]pentan-2-yl}pyridin-2(1H)-imine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromophenyl group, sulfanyl linkage, and pyridin-2(1H)-imine moiety makes it a versatile compound for various applications.
Properties
CAS No. |
54555-01-0 |
|---|---|
Molecular Formula |
C16H19BrN2S |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[1-(2-bromophenyl)sulfanylpentan-2-yl]pyridin-2-imine |
InChI |
InChI=1S/C16H19BrN2S/c1-2-7-13(19-11-6-5-10-16(19)18)12-20-15-9-4-3-8-14(15)17/h3-6,8-11,13,18H,2,7,12H2,1H3 |
InChI Key |
LZJILCQRVBETLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CSC1=CC=CC=C1Br)N2C=CC=CC2=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
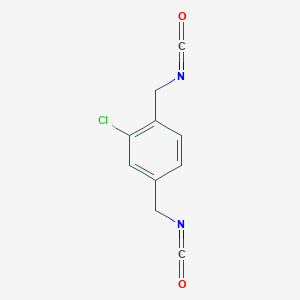
![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
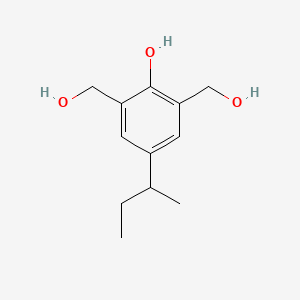
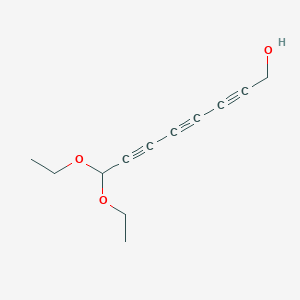
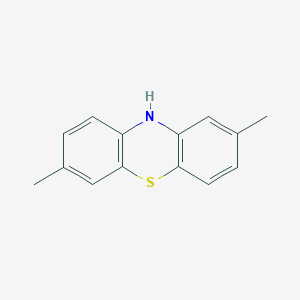
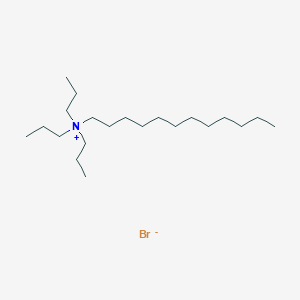
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
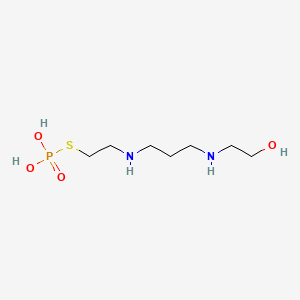
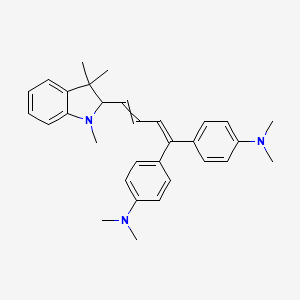
![4-[(2,2-Dimethylpropanoyl)oxy]-3-nitrobenzoic acid](/img/structure/B14637705.png)
